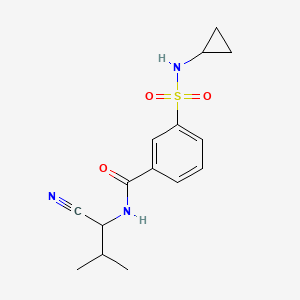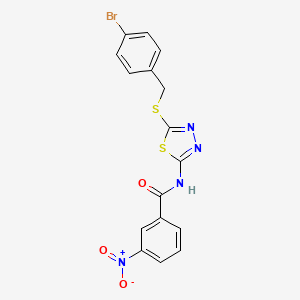
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide, commonly known as CPSB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPSB belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties.
作用机制
The mechanism of action of CPSB is complex and involves multiple pathways. CPSB has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, which plays a crucial role in the growth and survival of cancer cells. CPSB also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs prevents the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
CPSB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. CPSB also induces apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. In addition, CPSB has been found to inhibit the angiogenesis of tumors, which is the process by which new blood vessels are formed to supply nutrients to the tumor.
实验室实验的优点和局限性
CPSB has several advantages for lab experiments. It has a high degree of selectivity towards cancer cells and does not affect normal cells. CPSB is also highly stable and can be easily synthesized in large quantities. However, there are some limitations to the use of CPSB in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, CPSB has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on CPSB. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of CPSB. Another area of research is the investigation of the potential of CPSB as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Moreover, the development of novel drug delivery systems can improve the bioavailability of CPSB and enhance its therapeutic efficacy. Finally, more studies are needed to understand the pharmacokinetics and toxicity of CPSB in vivo, which can pave the way for its clinical development.
Conclusion:
In conclusion, CPSB is a promising chemical compound that has shown potential as a therapeutic agent for cancer. Its unique pharmacological properties make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPSB have been discussed in this paper. Further studies are needed to fully understand the potential of CPSB as a therapeutic agent.
合成方法
The synthesis of CPSB is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-aminobenzoic acid with 1-cyano-2-methylpropene to form N-(1-cyano-2-methylpropyl)-3-aminobenzamide. This intermediate is then reacted with cyclopropylsulfonyl chloride to form CPSB. The final product is obtained after purification using column chromatography.
科学研究应用
CPSB has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an anticancer agent. CPSB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cancer cells undergo programmed cell death. CPSB has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
属性
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)14(9-16)17-15(19)11-4-3-5-13(8-11)22(20,21)18-12-6-7-12/h3-5,8,10,12,14,18H,6-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWJSSSEUIRSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621921.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2621922.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)
![2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2621929.png)
![Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B2621930.png)


![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2621936.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2621939.png)
![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)

